2-[(3-Aminoazetidin-1-yl)methyl]phenol
Overview
Description
2-[(3-Aminoazetidin-1-yl)methyl]phenol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Chemical Synthesis and Catalysis
Synthesis of Triazole Schiff’s Base Derivatives Schiff's base derivatives, including compounds synthesized from 2-[(3-Aminoazetidin-1-yl)methyl]phenol, have been studied for their inhibitory kinetics on tyrosinase activity, indicating potential applications in the development of antityrosinase agents. These compounds exhibit potent inhibitory effects, with the substituent position on the benzene ring and the nature of substituents significantly affecting their anti-tyrosinase activities. Such findings contribute to the field of enzyme inhibition and can inform the design of compounds for therapeutic and cosmetic applications (Yu et al., 2015).
Development of Asymmetric Di-Ni(II) Systems Asymmetric di-Ni(II) systems based on phenol-derived ligands have been synthesized, showing high efficiency as functional models for phosphodiesterases. These complexes demonstrate the highest catalytic activity reported, significantly accelerating reactions compared to uncatalyzed processes. The structure and physicochemical properties of these systems contribute to understanding metallohydrolase mimics and catalytic mechanisms, enhancing the field of biomimetic catalysis (Ren et al., 2011).
Applications in Biochemistry and Medicinal Chemistry
Anticancer Properties of Bis-Triazoles Compounds derived from this compound have been screened for anticancer activity, demonstrating promising properties against a range of cancer cell lines. This research is foundational for the development of potential anticancer agents, contributing to oncological therapeutics (Holla et al., 2002).
Antimicrobial and Antifungal Agents Novel metal complexes with heterocyclic ligands, including this compound, have been synthesized and characterized. These complexes exhibit significant antimicrobial and antifungal activities, suggesting their potential as therapeutic agents against bacterial and fungal infections (Yamgar et al., 2014).
Tubulin-Targeting Antitumor Agents Derivatives of this compound have been evaluated for their antiproliferative effects, specifically targeting tubulin polymerization. These compounds have been identified as potential tubulin-targeting antitumor agents, offering a pathway for developing new therapeutic options for cancer treatment (Greene et al., 2016).
Properties
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-6-12(7-9)5-8-3-1-2-4-10(8)13/h1-4,9,13H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPGFXCTMVVLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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